molecular formula C23H14Br2O2 B12522186 Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- CAS No. 652160-47-9

Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]-

Cat. No.: B12522186
CAS No.: 652160-47-9
M. Wt: 482.2 g/mol
InChI Key: WNBAHSLIRLFWBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- is a complex organic compound characterized by the presence of bromine atoms and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- typically involves multi-step organic reactions. One common method includes the bromination of phenylmethanone derivatives followed by the formation of the furan ring through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in debrominated derivatives.

    Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted phenylmethanone derivatives, furan derivatives, and debrominated compounds.

Scientific Research Applications

Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism by which Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- exerts its effects involves interactions with specific molecular targets. The bromine atoms and furan ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may interfere with cellular pathways, leading to desired biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(4-methoxyphenyl)methanone
  • (4-Bromophenyl)(3-hydroxy-5-methyl-2-furyl)methanone
  • (4-Bromophenyl)(morpholino)methanone

Uniqueness

Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]- stands out due to its unique combination of bromine atoms and a furan ring, which imparts distinct chemical and biological properties. Its structural complexity allows for versatile applications and makes it a valuable compound in various research domains.

Properties

CAS No.

652160-47-9

Molecular Formula

C23H14Br2O2

Molecular Weight

482.2 g/mol

IUPAC Name

(4-bromophenyl)-[5-(4-bromophenyl)-3-phenylfuran-2-yl]methanone

InChI

InChI=1S/C23H14Br2O2/c24-18-10-6-16(7-11-18)21-14-20(15-4-2-1-3-5-15)23(27-21)22(26)17-8-12-19(25)13-9-17/h1-14H

InChI Key

WNBAHSLIRLFWBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=C2)C3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.